N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethylideneamino)-4-(thiophen-2-ylsulfonylamino)benzamide is a sulfonamide.
Scientific Research Applications
Structural Analysis and Anti-Fatigue Potential
Benzamide derivatives, including those with structural similarities to N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide, have been synthesized and structurally characterized using methods like FT-IR, 1H-NMR, elemental analysis, and X-ray crystallography. These compounds, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine (1-BCP), demonstrated potential applications in identifying binding sites for allosteric modulators of specific receptors like the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor. Additionally, certain derivatives exhibited anti-fatigue effects, increasing the swimming endurance capacity in mice, indicating potential applications in fatigue resistance or related pharmacological effects (Wu et al., 2014).
Potential in Melanoma Imaging and Therapy
N-(dialkylaminoalkyl)benzamides, structurally akin to this compound, have been utilized for melanoma imaging using techniques like planar scintigraphy and SPECT. Specific derivatives showed high melanoma uptake and tissue selectivity, indicating potential applications in melanoma diagnosis and possibly in radionuclide therapy. The uptake of these benzamides in melanoma is influenced by factors like blood clearance rates and metabolic stability rather than specific receptor-mediated mechanisms, suggesting broader application possibilities (Eisenhut et al., 2000).
Histone Deacetylase Inhibition for Cancer Therapy
Derivatives of N-hydroxy-4-(3-phenylpropanamido)benzamide, related to this compound, have been designed and synthesized as histone deacetylases (HDAC) inhibitors. These compounds, especially the thiophene-substituted derivatives, exhibited significant HDAC inhibition and antiproliferative activities against cancer cell lines, particularly breast cancer. They induce cell cycle arrest, apoptosis, and inhibit invasion of cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Feng et al., 2011).
Neuroleptic Activity
Studies on benzamides, including those structurally related to this compound, have revealed potential neuroleptic activity. These compounds have been evaluated for inhibitory effects on behavior in animal models, showing a correlation between structure and activity. Certain benzamides have exhibited significant potency, suggesting potential applications in the treatment of conditions like psychosis (Iwanami et al., 1981).
Properties
Molecular Formula |
C19H15N3O5S2 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C19H15N3O5S2/c23-19(21-20-11-13-3-8-16-17(10-13)27-12-26-16)14-4-6-15(7-5-14)22-29(24,25)18-2-1-9-28-18/h1-11,22H,12H2,(H,21,23)/b20-11+ |
InChI Key |
OZIRVXNVZPXFHI-RGVLZGJSSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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